Thp-peg7

Übersicht

Beschreibung

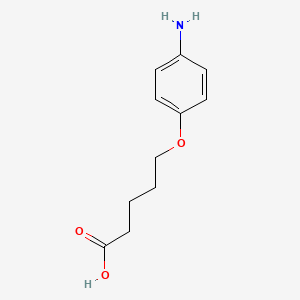

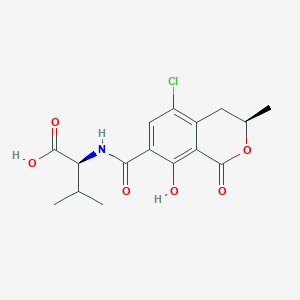

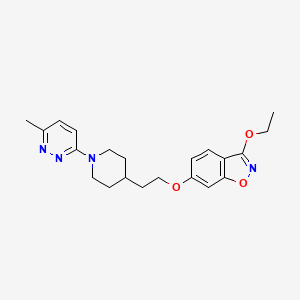

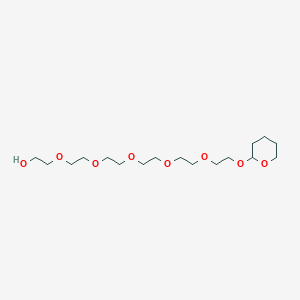

THP-PEG7 is a biochemical used for proteomics research . It has a molecular formula of C17H34O8 and a molecular weight of 366.45 . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Molecular Structure Analysis

The molecular structure of THP-PEG7 consists of a tetrahydropyran ring (THP) and a polyethylene glycol chain (PEG7). The molecular formula is C17H34O8 .Chemical Reactions Analysis

THP-PEG7 is used as a linker in the synthesis of PROTACs . The Thermo Scientific MS(PEG)n series consists of N-hydroxysuccinimide (NHS) esters, which react at pH 7-9 with primary amine groups by nucleophilic attack, forming amide bonds .Physical And Chemical Properties Analysis

THP-PEG7 is a liquid at room temperature . It has a molecular weight of 366.45 and a molecular formula of C17H34O8 .Wissenschaftliche Forschungsanwendungen

Cell-Adhesive and Proteolytically Degradable Hydrogel Matrixes

Rizzi and Hubbell (2005) developed recombinant protein-co-PEG networks as cell-adhesive and proteolytically degradable hydrogel matrixes. These hydrogels are designed to mimic the natural extracellular matrix, supporting tissue repair through key features such as a cell-binding site and substrates for proteases involved in wound healing and tissue regeneration. The creation of these hydrogels involves cross-linking functionalized PEG with genetically engineered protein polymers, offering a tailored approach for specific medical applications (Rizzi & Hubbell, 2005).

Cancer Stem Cells and Metastasis Treatment

Hu et al. (2015) explored the use of glucose-coated gold nanoparticles (Glu-GNPs), covalently bound with thio-PEG and thio-glucose, for targeted treatment of cancer metastasis and cancer stem cells. Utilizing the glucose consumption of cancer cells, Glu-GNPs demonstrated enhanced irradiation sensitizers, specifically targeting THP-1 cancer stem cells, indicating a potential strategy for oncologists to target both cancer cells and stem cells (Hu et al., 2015).

PEGylation for Drug and Gene Delivery

Suk et al. (2016) discussed the significance of PEGylation, the process of coating nanoparticles with PEG, in improving the efficiency of drug and gene delivery. PEGylation enhances systemic circulation time, decreases immunogenicity, and allows for the overcoming of various biological barriers, making it a critical technique in the development of nanoparticle-based therapies (Suk et al., 2016).

Transdermal Drug Delivery

Xing et al. (2009) investigated the transdermal drug delivery properties of D,L-tetrahydropalmatine (THP)-loaded nanoparticles, highlighting the potential of PEG-based materials in enhancing drug penetration through the skin. This study underscores the utility of PEG and its derivatives in developing nanotechnologies for transdermal drug delivery systems (Xing et al., 2009).

Nanoparticle Stability and Bioconjugation

Gao et al. (2012) focused on improving the colloidal stability of gold nanoparticles (GNPs) for bioapplications, using thiol compounds including PEG-SH for modification. This approach effectively enhances the stability of GNPs in biological environments, facilitating their use in cancer cell imaging and other biomedical applications (Gao et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O8/c18-4-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16-25-17-3-1-2-5-24-17/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJWCLPYMPRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thp-peg7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)

![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)